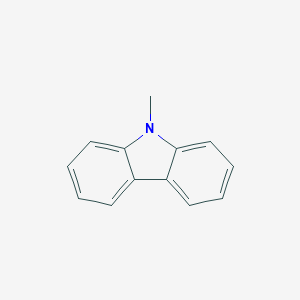

9-Methylcarbazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFLTYHTFPTIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073945 | |

| Record name | 9H-Carbazole, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-12-4 | |

| Record name | N-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76SOP090PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 9-Methylcarbazole: A Technical Guide to Reaction Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 9-methylcarbazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key methodologies.

Introduction

This compound is a derivative of carbazole, an aromatic heterocyclic compound with a tricyclic structure. The addition of a methyl group at the 9-position of the carbazole nucleus significantly influences its electronic properties and biological activity. Consequently, this compound and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules and functional organic materials. This guide explores the most common and effective methods for its synthesis, including direct N-methylation of carbazole, Buchwald-Hartwig amination, Ullmann condensation, and the Fischer indole synthesis followed by dehydrogenation.

Core Synthesis Methodologies and Reaction Pathways

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations regarding yield, reaction conditions, and substrate scope.

Direct N-Methylation of Carbazole

The most straightforward approach to this compound is the direct methylation of the carbazole nitrogen. This reaction typically involves the deprotonation of carbazole with a base to form the carbazolide anion, which then acts as a nucleophile and attacks a methylating agent.

Reaction Pathway:

Caption: Direct N-methylation of carbazole proceeds via a carbazolide anion intermediate.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination offers a versatile method for the formation of C-N bonds. For the synthesis of a this compound precursor, this involves the palladium-catalyzed cross-coupling of an o-haloaniline with a suitable aromatic partner, followed by an intramolecular cyclization and subsequent N-methylation. A more direct approach involves the coupling of carbazole with a methylating agent. However, for the construction of the carbazole ring system itself, a common strategy is the intramolecular amination of a 2-amino-2'-halobiphenyl derivative.

Reaction Pathway:

Caption: The catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Ullmann Condensation Pathway

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds. Similar to the Buchwald-Hartwig approach for constructing the carbazole skeleton, it can be used for the intramolecular cyclization of a 2-amino-2'-halobiphenyl derivative to form the carbazole ring, which can then be methylated.

Reaction Pathway:

Caption: The Ullmann condensation pathway for intramolecular C-N bond formation.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a powerful method for constructing the indole core, which is a key structural component of carbazole. This pathway involves the reaction of a phenylhydrazine with a cyclohexanone derivative to form a tetrahydrocarbazole, which is subsequently dehydrogenated to yield the aromatic carbazole. The nitrogen can then be methylated.

Reaction Pathway:

Caption: The Fischer indole synthesis pathway to this compound via a tetrahydrocarbazole intermediate.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic routes to this compound and its immediate precursors.

| Synthesis Method | Reactants | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Direct N-Methylation | Carbazole, Methyl Sulfate | - | NaOH | Acetone/Water | Reflux | - | 90 | [1] |

| Direct N-Methylation | Carbazole, Methyl Iodide | - | KOH | Toluene | 120 | - | up to 99 | [2] |

| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Acetic Acid | - | Acetic Acid | Reflux | 1 | 76-85 | [3] |

| Dehydrogenation | 1,2,3,4-Tetrahydrocarbazole | 10% Pd/C | - | Cumene | 150-152 | 9 | High | [4] |

Detailed Experimental Protocols

Protocol 1: Direct N-Methylation of Carbazole[1]

Materials:

-

Carbazole (10 g)

-

Methyl sulfate (10 ml)

-

Sodium hydroxide (10 g)

-

Acetone (50 ml)

-

Water

-

Ethanol

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 10 g of carbazole in 50 ml of acetone with vigorous stirring.

-

Add 10 ml of methyl sulfate to the solution.

-

Slowly add a solution of 10 g of NaOH in 7 ml of water dropwise to the reaction mixture.

-

After a few minutes, pour the reaction mixture into water.

-

Collect the precipitate and purify by recrystallization from ethanol, followed by extraction with boiling petroleum ether, and a final recrystallization from ethanol to yield this compound.

Expected Yield: ~90%

Protocol 2: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole[3]

Materials:

-

Cyclohexanone (98 g, 1 mole)

-

Phenylhydrazine (108 g, 1 mole)

-

Glacial acetic acid (360 g, 6 moles)

-

Methanol

-

Decolorizing carbon

Procedure:

-

In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, heat a mixture of 98 g of cyclohexanone and 360 g of acetic acid to reflux.

-

While stirring, add 108 g of phenylhydrazine over 1 hour.

-

Continue to heat under reflux for an additional hour.

-

Pour the hot mixture into a 1.5-L beaker and stir as it solidifies.

-

Cool the mixture to about 5°C and filter with suction.

-

Wash the filter cake with 100 ml of water and then with 100 ml of 75% ethanol.

-

Air-dry the crude product and recrystallize from 700 ml of methanol after treating with decolorizing carbon to obtain 1,2,3,4-tetrahydrocarbazole.

Expected Yield: 76-85%

Protocol 3: Dehydrogenation of 1,2,3,4-Tetrahydrocarbazole[4]

Materials:

-

1,2,3,4-Tetrahydrocarbazole (1.6 g)

-

10% Palladium on carbon (Pd/C) (0.32 g)

-

Cumene (14.0 g)

-

Ethyl acetate

-

Petroleum ether

-

85% Methanol in water

Procedure:

-

To a 50 ml round-bottom flask, add 1.6 g of 1,2,3,4-tetrahydrocarbazole, 0.32 g of 10% Pd/C, and 14.0 g of freshly distilled cumene.

-

Attach an air condenser and reflux the mixture for 9 hours.

-

Cool the reaction mixture and add 25 ml of ethyl acetate to dissolve the product.

-

Filter the hot solution to remove the Pd/C catalyst.

-

Concentrate the filtrate and add 15 ml of boiling petroleum ether.

-

Cool the solution to 0°C to crystallize the product.

-

Filter the crystals, wash with cold petroleum ether, and dry.

-

Further purify the product by stirring with 85% methanol for 1 hour, filter, wash with 85% methanol, and dry to obtain carbazole. (Note: This protocol is for carbazole synthesis; for this compound, start with 9-methyl-1,2,3,4-tetrahydrocarbazole).

Conclusion

The synthesis of this compound can be achieved through various effective methodologies. Direct N-methylation of carbazole offers the most direct and high-yielding route. For the construction of the carbazole framework itself, the Fischer indole synthesis provides a reliable method to produce the tetrahydrocarbazole precursor, which can then be aromatized. The Buchwald-Hartwig amination and Ullmann condensation represent powerful, albeit more complex, alternatives for the formation of the carbazole ring system. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the synthesis of this compound and its derivatives.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 9-Methylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylcarbazole, a key heterocyclic scaffold in medicinal chemistry and materials science, is known to exhibit polymorphism, the ability to exist in multiple crystal forms. This guide provides a comprehensive overview of the known crystal structures of this compound, presenting a comparative analysis of their crystallographic data. Detailed experimental protocols for the characterization of these polymorphs, including single-crystal and powder X-ray diffraction, alongside thermal analysis techniques, are outlined. This document serves as a critical resource for researchers engaged in the solid-state characterization and development of this compound-based compounds, where polymorphic form can significantly influence physicochemical properties such as solubility, stability, and bioavailability.

Introduction to the Polymorphism of this compound

Polymorphism is a critical consideration in the development of pharmaceutical and organic electronic materials. Different polymorphs of the same compound can display distinct physical and chemical properties, impacting their performance and suitability for various applications. In the pharmaceutical industry, for instance, the solubility and dissolution rate of an active pharmaceutical ingredient (API) can vary between polymorphs, directly affecting its bioavailability.

While the broader carbazole family is known for its rich polymorphic behavior, this guide focuses specifically on this compound. At least two distinct crystalline forms of this compound have been identified through single-crystal X-ray diffraction studies, confirming its polymorphic nature. Understanding the structural differences between these forms is paramount for controlling the desired solid-state properties.

Crystal Structure Data of this compound Polymorphs

The crystallographic data for two known polymorphs of this compound are summarized in Table 1. These two forms, herein designated as Form I and Form II, exhibit different space groups and unit cell parameters, indicating distinct packing arrangements of the molecules in the crystal lattice.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| COD ID | 2010840 / 2010844 | 7237459 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P n m a | P 1 21/c 1 |

| a (Å) | 20.33(2) | 8.01(3) |

| b (Å) | 11.531(12) | 12.00(5) |

| c (Å) | 3.969(4) | 10.45(4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 106.3(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 931.2(16) | 964(6) |

| Z | 4 | 4 |

| Temperature (K) | 293 | Not Reported |

| Radiation Type | Mo Kα | Mo Kα |

Data sourced from the Crystallography Open Database (COD).

Experimental Protocols for Polymorph Characterization

The identification and characterization of this compound polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Screening by Recrystallization

To induce the formation of different polymorphs, a systematic recrystallization study is essential.

-

Procedure:

-

Prepare saturated solutions of this compound in a variety of solvents with differing polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at their respective boiling points.

-

Employ different crystallization techniques for each solvent system:

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

-

Slow Cooling: Gradually cool the saturated solutions to room temperature, followed by further cooling in a refrigerator or ice bath.

-

Anti-Solvent Addition: To a saturated solution of this compound in a "good" solvent, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed, then gently warm until the solution is clear and allow to cool slowly.

-

-

Collect the resulting crystals by vacuum filtration and dry them under vacuum.

-

Analyze the solid material from each experiment using Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a polymorph.

-

Procedure:

-

Grow single crystals of suitable size and quality using slow evaporation or slow cooling techniques from a dilute solution.

-

Mount a selected single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².

-

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used for the identification of known polymorphs and for monitoring phase transformations.

-

Procedure:

-

Gently grind a small amount of the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the PXRD pattern using a powder diffractometer, typically with Cu Kα radiation.

-

Scan a 2θ range of, for example, 5° to 40° with a defined step size and scan speed.

-

Compare the resulting diffractogram with the calculated patterns from single-crystal data or with reference patterns of known polymorphs.

-

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of polymorphs, such as melting points, phase transitions, and thermal stability.

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine melting points, enthalpies of fusion, and solid-solid phase transitions.

-

-

Thermogravimetric Analysis (TGA):

-

Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the change in mass as a function of temperature to assess thermal stability and decomposition behavior.

-

Workflow for Polymorph Identification and Characterization

The following diagram illustrates a typical workflow for the investigation of polymorphism in this compound.

Caption: Workflow for the screening, identification, and characterization of this compound polymorphs.

Conclusion

The existence of at least two polymorphic forms of this compound has been confirmed through crystallographic data. This technical guide provides the foundational knowledge required for the comprehensive study of its solid-state chemistry. The presented data and experimental protocols will aid researchers in identifying, characterizing, and ultimately controlling the polymorphic forms of this compound, a crucial step in the development of robust and reliable pharmaceutical and material-based products. Further research is warranted to explore the full polymorphic landscape of this compound and to elucidate the thermodynamic relationships between its different crystalline forms.

Spectroscopic properties (UV-Vis, fluorescence, NMR) of 9-Methylcarbazole.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 9-Methylcarbazole, a key heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document details its ultraviolet-visible (UV-Vis) absorption, fluorescence emission, and nuclear magnetic resonance (NMR) characteristics, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing analytical workflows.

UV-Vis Spectroscopic Properties

This compound exhibits characteristic UV absorption bands arising from π → π* electronic transitions within its aromatic carbazole core. The position and intensity of these bands are sensitive to the solvent environment.

Data Presentation

The UV-Vis absorption data for this compound, primarily recorded in cyclohexane, is summarized below. The data includes the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

| Solvent | λmax (nm) | log(ε) | ε (L·mol⁻¹·cm⁻¹) | Reference |

| Cyclohexane | 235 | 4.6 | 39,811 | [1] |

| Cyclohexane | 255 | 4.2 | 15,849 | [1] |

| Cyclohexane | 293 | 4.25 | 17,783 | [1] |

| Cyclohexane | 328 | 3.6 | 3,981 | [1] |

| Cyclohexane | 341 | 3.65 | 4,467 | [1] |

Experimental Protocol: UV-Vis Spectroscopy

A detailed methodology for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid compound and dissolving it in a spectroscopic grade solvent (e.g., cyclohexane) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis. The instrument is calibrated using a reference cuvette containing the pure solvent.

-

Measurement: The sample solution is placed in a quartz cuvette with a defined path length (typically 1 cm). The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopic Properties

Data Presentation

The fluorescence data for the parent compound, carbazole, is presented below.

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Carbazole | Not Specified | 323 | 351 | Not Reported | [2] |

Note: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. While not reported for this compound in the provided search results, it is a critical parameter for evaluating potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Experimental Protocol: Fluorescence Spectroscopy

The following protocol outlines the steps for measuring the fluorescence spectrum of a compound like this compound:

-

Sample Preparation: A dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a spectroscopic grade solvent to avoid inner filter effects. The solution should be optically clear.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

-

Measurement:

-

Emission Spectrum: The excitation wavelength is fixed at or near the absorption maximum (e.g., 341 nm), and the emission intensity is scanned across a range of higher wavelengths.

-

Excitation Spectrum: The emission wavelength is fixed at the observed emission maximum, and the excitation wavelength is scanned to obtain a spectrum that should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.

References

Navigating the Solubility of 9-Methylcarbazole: A Technical Guide for Researchers

Absence of comprehensive quantitative solubility data for 9-Methylcarbazole in the public domain necessitates a focus on predictive models and standardized experimental protocols for its application in research and development. This guide provides a qualitative solubility profile, detailed methodologies for solubility determination, and a visual workflow to aid researchers in the fields of materials science, organic electronics, and pharmaceutical development.

This compound, a derivative of the aromatic heterocyclic compound carbazole, is a key building block in the synthesis of various functional organic materials. Its utility in these applications is fundamentally linked to its solubility characteristics in common organic solvents, which dictates the choice of processing and purification methods. Despite its importance, specific quantitative data on the solubility of this compound remains scarce in peer-reviewed literature. This guide, therefore, offers a comprehensive overview based on established chemical principles and provides researchers with the necessary tools to determine its solubility for their specific applications.

Predicted Qualitative Solubility of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility. This compound, with its predominantly non-polar aromatic carbazole core and the addition of a methyl group, is expected to exhibit favorable solubility in non-polar and moderately polar aprotic solvents. Conversely, its solubility is predicted to be limited in highly polar and protic solvents.

Based on these principles and qualitative data available for similar compounds like carbazole, 2-methyl-9H-carbazole, and 3-methyl-9H-carbazole which are reported to be soluble in organic solvents such as toluene, chloroform, benzene, and ethanol, the following table summarizes the predicted qualitative solubility of this compound.[1][2]

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Toluene | Non-polar Aprotic | High | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the carbazole ring system of this compound. |

| Benzene | Non-polar Aprotic | High | Similar to toluene, the aromatic ring of benzene allows for effective π-π interactions, leading to good solvation. |

| Chloroform | Polar Aprotic | High | While polar, chloroform is a good solvent for many organic compounds and can effectively solvate the this compound molecule. |

| Dichloromethane | Polar Aprotic | High | Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent for a wide range of organic molecules, including this compound. |

| Acetone | Polar Aprotic | Medium | As a polar aprotic solvent, acetone can dissolve this compound, though its polarity might be slightly less favorable for the non-polar carbazole core compared to less polar solvents.[3] |

| Ethyl Acetate | Polar Aprotic | Medium | Ethyl acetate offers a balance of polarity and is a versatile solvent for many organic compounds of intermediate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | THF is a good solvent for a variety of organic compounds due to its ether linkage and cyclic structure. |

| Methanol | Polar Protic | Low | The strong hydrogen bonding network of methanol makes it a less favorable solvent for the largely non-polar this compound molecule. |

| Ethanol | Polar Protic | Low | Similar to methanol, the hydrogen bonding in ethanol hinders the effective solvation of the non-polar solute.[2] |

| Water | Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for the non-polar, hydrophobic this compound.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by gravimetric analysis, is recommended.[4]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials or evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired experimental temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The system should be agitated continuously during this time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial. It is recommended to let the vials stand undisturbed at the experimental temperature for at least 24 hours.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. The filtration should be performed quickly to minimize any temperature changes that could affect solubility.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed, labeled glass vial or evaporating dish.

-

Solvent Evaporation: Remove the solvent by evaporation. This can be done at ambient temperature under a fume hood or more rapidly in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Drying and Weighing: Once the solvent is completely evaporated, place the vial or dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution withdrawn (L)

The solubility can also be expressed in other units such as mole fraction or g/100g of solvent.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility using the shake-flask method with gravimetric analysis.

References

Fundamental chemical reactivity of the 9-Methylcarbazole core

An In-depth Technical Guide to the Fundamental Chemical Reactivity of the 9-Methylcarbazole Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active compounds and advanced organic materials.[1] this compound, a derivative featuring a methyl group at the nitrogen atom, serves as a crucial building block in medicinal chemistry and materials science.[2] Its unique electronic properties, stemming from the fusion of two benzene rings with a nitrogen-containing five-membered ring, dictate its chemical reactivity.[3] The methyl group at the 9-position enhances solubility and modifies its reactivity profile compared to the parent carbazole, making it a versatile precursor for complex molecular architectures.[2] This guide provides a detailed exploration of the fundamental chemical reactivity of the this compound core, focusing on key transformations relevant to research and development.

Electronic Properties and Reactivity Overview

The this compound core is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized across the tricyclic structure, increasing the electron density of the aromatic rings. This heightened electron density makes the carbazole nucleus highly susceptible to electrophilic attack. Computational studies and experimental evidence show that the positions C-3 and C-6 are the most electron-rich and, therefore, the most reactive sites for electrophilic aromatic substitution.[4] The C-1, C-8, C-4, and C-5 positions follow in decreasing order of reactivity.

The N-methyl group prevents N-H reactivity seen in unsubstituted carbazole, such as N-alkylation or N-acylation, thereby directing all functionalization efforts towards the carbocyclic framework. This feature allows for precise control over the synthesis of C-substituted derivatives.

Caption: General reactivity map of the this compound core.

Key Reaction Classes

Electrophilic Aromatic Substitution (SEAr)

As an electron-rich system, this compound readily undergoes electrophilic aromatic substitution. The nitrogen atom acts as a powerful activating and ortho, para-directing group.[5] Consequently, electrophiles are predominantly directed to the C-3 and C-6 positions, which are para to the nitrogen.

Common SEAr reactions include:

-

Halogenation: Bromination and chlorination proceed readily to yield 3,6-dihalo-9-methylcarbazoles. These dihalogenated derivatives are pivotal intermediates for subsequent cross-coupling reactions.[4]

-

Nitration: Reaction with nitric acid can introduce nitro groups at the 3 and 6 positions.

-

Friedel-Crafts Acylation & Alkylation: These reactions, catalyzed by Lewis acids, introduce acyl or alkyl groups, typically at the C-3 and C-6 positions.

| Reaction Type | Reagent(s) | Primary Position(s) | Typical Product | Reference(s) |

| Bromination | Br₂, Acetic Acid | C-3, C-6 | 3,6-Dibromo-9-methylcarbazole | [4] |

| Nitration | HNO₃, H₂SO₄ | C-3, C-6 | 3,6-Dinitro-9-methylcarbazole | [6][7] |

| Acylation | RCOCl, AlCl₃ | C-3, C-6 | 3,6-Diacetyl-9-methylcarbazole | [8][9] |

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Lithiation and Metalation

Directed metalation is a powerful strategy for functionalizing specific C-H bonds that are otherwise unreactive.[10] For the this compound core, lithiation can be achieved using strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). While the C-3/C-6 positions are electronically favored, lithiation can also be directed to the C-1 and C-8 positions, ortho to the nitrogen atom, through a complex-induced proximity effect.[10] The resulting lithiated species are potent nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex carbazole derivatives.[11][12] Halogenated 9-methylcarbazoles, readily prepared via electrophilic substitution, are common starting materials.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of a halo-carbazole with a boronic acid or ester to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling to form C-N bonds, enabling the synthesis of amino-carbazole derivatives.[13]

-

Negishi Coupling: Nickel- or palladium-catalyzed coupling of a halo-carbazole with an organozinc reagent.[11]

-

Direct C-H Functionalization: More advanced methods allow for the direct coupling of C-H bonds, bypassing the need for pre-functionalization (e.g., halogenation).[6][14] Rhodium(II) catalysts have been used for the regioselective C-3 functionalization of 9-alkylcarbazoles.[6]

| Reaction Name | Catalyst/Ligand | Coupling Partner | Bond Formed | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Ar-B(OH)₂ | C-C | [11] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | R₂NH | C-N | [13][15] |

| Negishi | NiCl₂(dppp) | R-ZnCl | C-C | [4][7] |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | C-C (alkynyl) | [15] |

Table 2: Common Cross-Coupling Reactions for Functionalizing Halo-9-methylcarbazoles.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Photochemical Reactivity

The extensive π-conjugated system of this compound imparts interesting photophysical properties.[2] It is known for its excellent luminescent and fluorescent characteristics, making it a valuable component in organic light-emitting diodes (OLEDs) and as a fluorescent probe.[2][16] Under UV irradiation, this compound can act as a photosensitizer.[4] Chemical or electrochemical oxidation can lead to the formation of radical cations, which can then dimerize to form bicarbazole structures, a key reaction in the synthesis of conducting polymers.[7]

Applications in Drug Development

The this compound core is a key pharmacophore in many compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[17][18][19] The reactivity of the core allows for the systematic modification and synthesis of derivatives to optimize potency, selectivity, and pharmacokinetic profiles. For example, functionalization at the C-3 and C-6 positions is often explored to modulate interactions with biological targets like DNA, topoisomerases, or various enzymes.[17]

Caption: Logical workflow from core scaffold to drug discovery.

Experimental Protocols

Protocol: Synthesis of 3,6-Dibromo-9-ethylcarbazole (Representative Halogenation)

This protocol is adapted for 9-ethylcarbazole and is representative of the halogenation of 9-alkylcarbazoles.[4]

-

Reagents & Materials:

-

9-Ethylcarbazole

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Stir plate, round-bottom flask, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve 9-ethylcarbazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred carbazole solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture slowly into a beaker containing cold water. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

-

To remove any excess bromine, wash the solid with a saturated sodium bisulfite solution until the orange color disappears, followed by another wash with water.

-

Dry the crude product under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification.

-

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-9-methylcarbazole

-

Reagents & Materials:

-

3-Bromo-9-methylcarbazole

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Schlenk flask, condenser, nitrogen/argon line, heating mantle

-

-

Procedure:

-

To a Schlenk flask, add 3-bromo-9-methylcarbazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Add the degassed solvent mixture (e.g., toluene/water) via syringe.

-

Fit the flask with a condenser and heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

-

Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 3-aryl-9-methylcarbazole product.

-

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. This compound | High-Purity Reagent | For RUO [benchchem.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. baranlab.org [baranlab.org]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. ijrpc.com [ijrpc.com]

- 18. echemcom.com [echemcom.com]

- 19. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of 9-Methylcarbazole in Dilute Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the photophysical properties of 9-Methylcarbazole in dilute solutions. It is intended to serve as a comprehensive resource for researchers and professionals working in fields where understanding the fluorescence behavior of carbazole derivatives is crucial, such as in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and provides visualizations to illustrate fundamental processes and workflows.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound. It is a derivative of carbazole with a methyl group attached to the nitrogen atom. This substitution enhances its solubility in organic solvents compared to the parent carbazole, making it a versatile molecule for studying photophysical processes in various environments. The carbazole moiety is known for its high fluorescence quantum yield and is a common building block in the design of functional organic materials. Understanding the influence of solvents on the absorption and emission properties of this compound is essential for its application as a fluorescent probe and in materials science.

Photophysical Data of this compound

Table 1: Absorption and Emission Maxima of this compound and Carbazole in Different Solvents

| Compound | Solvent | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] |

| This compound | Ethanol | 343[1] | 348[1] |

| Carbazole | Ethanol | 292, 322 | 359.5 |

Table 2: Fluorescence Quantum Yields and Lifetimes of this compound and Carbazole

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| N-methylcarbazole | Cyclohexane | Value not explicitly found in a single source | 14.7 |

| Carbazole | n-heptane | Value not explicitly found in a single source | 14.7 |

| Carbazole | THF | Value not explicitly found in a single source | 13.6 |

| Carbazole | Acetonitrile | Value not explicitly found in a single source | 14.3 |

Experimental Protocols

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. This section details the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) of this compound in a given solvent.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity and accuracy.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the this compound solution.

-

Spectral Acquisition: Scan a range of wavelengths (e.g., 200-450 nm) to record the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λ_abs.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum fluorescence emission (λ_em) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Excitation: Excite the sample at or near its absorption maximum (λ_abs).

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm) to collect the fluorescence spectrum. The peak of this spectrum corresponds to λ_em.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.95) are common standards.

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurements:

-

Measure the UV-Visible absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield is calculated using the following equation:

Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_f is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_f) of this compound.

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of 9-Methylcarbazine.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f). The instrument response function (IRF) of the system is measured using a scattering solution and is deconvoluted from the measured fluorescence decay to obtain the true lifetime.

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for determining the photophysical properties of this compound.

Jablonski Diagram Illustrating Photophysical Processes

Caption: Jablonski diagram illustrating the key photophysical processes of absorption and emission.

Conclusion

This technical guide has provided an overview of the photophysical properties of this compound in dilute solutions. While a complete and unified dataset remains an area for further investigation, the provided data and experimental protocols offer a solid foundation for researchers. The solvent-dependent nature of its absorption and emission characteristics highlights the importance of careful solvent selection and characterization for any application relying on the fluorescence of this compound. The detailed experimental workflows and illustrative diagrams serve as practical guides for the accurate determination and understanding of its photophysical behavior. As research in fluorescent materials continues to advance, a more comprehensive understanding of simple yet important molecules like this compound will undoubtedly pave the way for the rational design of novel functional materials.

References

9-Methylcarbazole CAS number and molecular weight.

An In-depth Technical Guide to 9-Methylcarbazole

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound with significant applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Identification

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2][3] |

| Synonyms | N-Methylcarbazole, 9-Methyl-9H-carbazole | [2][3] |

| CAS Number | 1484-12-4 | [1][2][4] |

| Molecular Formula | C₁₃H₁₁N | [1][2] |

| Molecular Weight | 181.23 g/mol | [1][4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | White Crystalline Powder | [3] |

| Melting Point | 90-92 °C | [3][4] |

| Boiling Point | 337.8 ± 15.0 °C at 760 mmHg | [4] |

| Flash Point | 158.1 ± 20.4 °C | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Storage | Sealed in dry, room temperature conditions | [3][6] |

| Stability | Stable, combustible, and incompatible with strong oxidizing agents | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data/Reference |

| ¹H NMR | [7] |

| ¹³C NMR | [8] |

| Infrared (IR) | [9][10] |

| Mass Spectrometry (MS) | [2][9] |

Experimental Protocols

Synthesis of 9-Alkylcarbazoles via N-Alkylation

The synthesis of this compound is typically achieved through the N-alkylation of carbazole. The following is a general protocol that can be adapted for the synthesis of various 9-alkylcarbazoles.[11][12]

Materials:

-

Carbazole

-

An appropriate alkylating agent (e.g., methyl iodide for this compound)

-

A base (e.g., potassium hydroxide or sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF) or acetone)

-

Tetrabutylammonium bromide (as a phase transfer catalyst, optional)[11]

Procedure:

-

In a round-bottom flask, dissolve carbazole in the chosen solvent.

-

Add the base to the solution to deprotonate the nitrogen atom of the carbazole, forming the carbazolide anion.

-

Slowly add the alkylating agent to the reaction mixture.

-

The reaction mixture is then stirred, and the progress can be monitored by thin-layer chromatography (TLC).[11][13]

-

Upon completion, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.[11][13]

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to obtain the pure 9-alkylcarbazole.[3][11]

Biological Activity and Signaling Pathways

Carbazole derivatives are recognized for their broad range of biological activities, including antitumor and neuroprotective properties.[14][15] While research on the specific biological activities of this compound is ongoing, studies on structurally similar N-substituted carbazoles provide valuable insights into their potential mechanisms of action.

For instance, a derivative of 9-ethylcarbazole has been shown to exhibit antitumor effects in melanoma cells by reactivating the p53 signaling pathway.[16][17] This pathway is a critical regulator of cell cycle arrest, apoptosis, and senescence. The activation of p53 by this carbazole compound leads to an increase in apoptosis-related proteins and cell cycle inhibitors, ultimately suppressing tumor growth.

Another study on a novel synthetic carbazole derivative demonstrated both cytotoxic effects against human breast cancer cells and anti-angiogenic activities.[18] The compound induced apoptosis, which was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein p53.

The diagram below illustrates a generalized workflow for the synthesis and purification of 9-alkylcarbazoles.

The following diagram depicts a simplified representation of the p53 signaling pathway activation by a carbazole derivative, leading to an antitumor response.

Applications

This compound and its derivatives are versatile compounds with a range of applications:

-

Organic Electronics: They serve as crucial materials in the fabrication of Organic Light-Emitting Diodes (OLEDs), contributing to enhanced device efficiency.[19]

-

Polymer Chemistry: Used as building blocks for the synthesis of advanced polymers with specific, tailored properties.[19]

-

Pharmaceutical Research: The carbazole scaffold is a key component in the development of new therapeutic agents, particularly in oncology.[12][19]

-

Chemical Synthesis: It acts as an important intermediate in the synthesis of various dyes and agrochemicals.[19]

References

- 1. scbt.com [scbt.com]

- 2. 9H-Carbazole, 9-methyl- [webbook.nist.gov]

- 3. N-METHYLCARBAZOLE | 1484-12-4 [chemicalbook.com]

- 4. This compound | CAS#:1484-12-4 | Chemsrc [chemsrc.com]

- 5. N-Methylcarbazole | C13H11N | CID 15142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1484-12-4|9-Methyl-9H-carbazole|BLD Pharm [bldpharm.com]

- 7. N-METHYLCARBAZOLE(1484-12-4) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 9H-Carbazole, 9-methyl- [webbook.nist.gov]

- 10. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

A Technical Guide to the Melting Point and Thermal Stability of 9-Methylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of 9-Methylcarbazole (CAS No. 1484-12-4). The document outlines key physical properties, details the experimental protocols for their determination, and includes workflows for synthesis and analysis, serving as a critical resource for professionals in research and development.

Core Properties of this compound

This compound is a heterocyclic aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, dyes, and organic electronic materials. Its thermal properties are crucial for determining appropriate storage, handling, and reaction conditions.

Data Summary

The quantitative physical and thermal properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁N | [1] |

| Molecular Weight | 181.24 g/mol | [1] |

| Appearance | White Crystalline Powder | [1] |

| Melting Point | 90-92 °C | [1][2] |

| Boiling Point | 195 °C (at 12 mmHg) | [1] |

| General Stability | Stable under normal conditions. Combustible. | [1][2] |

| Incompatibilities | Strong oxidizing agents. | [1][2] |

Thermal Characteristics

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For this compound, this transition occurs consistently in the range of 90-92 °C [1][2]. This narrow range is indicative of a high degree of purity. The presence of impurities would typically lead to a depression and broadening of the melting point range.

Thermal Stability

Experimental Protocols

Accurate determination of thermal properties is essential for the reliable use of this compound in experimental and manufacturing settings. The following sections describe the standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard digital melting point apparatus.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp or DigiMelt)

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample down into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Determination: A rapid heating ramp (e.g., 10-20 °C/min) is initiated to quickly determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and inserted. The apparatus is heated rapidly to a temperature approximately 15-20 °C below the previously observed melting point.

-

The heating rate is then reduced to a slow ramp (1-2 °C/min) to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Materials:

-

This compound sample

-

TGA instrument with a high-precision balance

-

Sample pan (typically alumina or platinum)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Instrument Calibration: The TGA instrument's balance and temperature sensor are calibrated according to the manufacturer's specifications.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into the TGA sample pan.

-

Experimental Setup: The pan is placed onto the TGA's balance mechanism within the furnace. The furnace is sealed.

-

Atmosphere Control: An inert gas, such as nitrogen, is purged through the furnace at a controlled flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Temperature Program: The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature up to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the heating program.

-

Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins, indicating the limit of the material's thermal stability.

Workflows and Diagrams

Synthesis Workflow

This compound is commonly synthesized via the N-alkylation of carbazole using a methylating agent. The following diagram illustrates a typical laboratory workflow for this synthesis.

Caption: Workflow for the N-alkylation synthesis of this compound.

Experimental Logic

The determination of a compound's purity and identity often involves a logical progression of measurements, as depicted in the workflow below.

Caption: Logic diagram for purity assessment using melting point analysis.

References

Unveiling the Photophysical intricacies of 9-Methylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 9-Methylcarbazole, a crucial molecule in the development of organic electronics and a valuable fluorescent probe. This document provides a comprehensive overview of its quantum yield and excited state lifetime, details the experimental methodologies for their determination, and visually represents the underlying photophysical processes.

Core Photophysical Data of this compound

The efficiency of light emission and the duration of the excited state are critical parameters for any application involving fluorophores. The following table summarizes the key quantitative data for this compound in a non-polar solvent, providing a baseline for its photophysical behavior.

| Parameter | Value | Solvent | Temperature | Citation |

| Fluorescence Quantum Yield (Φf) | 0.40 | Cyclohexane | 20 °C | [1] |

| Singlet Excited State Lifetime (τf) | 13 - 15 ns | Organic Solvents (O₂-free) | Not Specified | [2][3][4] |

| Absorption Maximum (λabs) | 295 nm, 328 nm, 343 nm | Cyclohexane | 20 °C | [1] |

| Emission Maximum (λem) | 349 nm, 364 nm | Cyclohexane | 20 °C | [1] |

Experimental Protocols: A Closer Look

The determination of quantum yield and excited state lifetime requires precise and standardized experimental procedures. The following sections detail the methodologies employed in the cited literature.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is typically determined using a comparative method, referencing a standard with a known quantum yield.

-

Sample and Standard Preparation : Solutions of this compound and a suitable fluorescence standard are prepared in spectroscopic grade solvents. The absorbance of all solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.[1]

-

Absorption Spectroscopy : The absorption spectra are recorded using a UV-Vis spectrophotometer, such as a Perkin Elmer Lambda 40.[1] This allows for the determination of the absorbance at the excitation wavelength.

-

Fluorescence Spectroscopy : Corrected fluorescence emission spectra are recorded using a spectrofluorometer, for instance, a SPEX Fluorolog-2.[1] The integrated fluorescence intensity is then calculated.

-

Quantum Yield Calculation : The quantum yield of the sample is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

The values are corrected for the refractive index of the solvent in which the sample and standard are dissolved.[1]

-

Determination of Excited State Lifetime

The excited state lifetime of this compound is determined using time-resolved fluorescence spectroscopy techniques.

-

Time-Correlated Single Photon Counting (TCSPC) : This is a highly sensitive technique for measuring fluorescence lifetimes.[2][3]

-

Excitation : The sample is excited by a pulsed light source, such as a laser, at a high repetition rate.

-

Detection : A sensitive single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.

-

Data Analysis : A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the lifetime.

-

-

Transient Absorption Spectroscopy : This technique monitors the changes in absorption of a sample after excitation by a short laser pulse.

-

Femtosecond and Nanosecond Transient Absorption : By using femtosecond or nanosecond laser pulses, the dynamics of the excited states can be followed over a wide time range.[2][3] The decay of the transient absorption signal corresponding to the excited singlet state (S₁) provides the lifetime of this state.

-

-

Phase and Modulation Fluorometry : This frequency-domain technique involves exciting the sample with sinusoidally modulated light. The phase shift and demodulation of the emitted fluorescence, relative to the excitation light, are measured. These parameters are then used to calculate the fluorescence lifetime.[5]

For all lifetime measurements, it is crucial to use deoxygenated solutions, as molecular oxygen can quench the excited states and shorten the lifetime.[2][3]

Photophysical Pathways of this compound

The behavior of this compound upon absorption of light can be visualized as a series of competing photophysical processes. The following diagram illustrates the key steps involved, from excitation to the return to the ground state.

Caption: Simplified Jablonski diagram illustrating the photophysical pathways of this compound.

The following diagram outlines a typical experimental workflow for the determination of the photophysical properties of this compound.

References

Methodological & Application

Detailed experimental protocol for 9-Methylcarbazole synthesis

Introduction

9-Methylcarbazole is a key heterocyclic organic compound with significant applications in the fields of materials science and pharmaceuticals. As a derivative of carbazole, it serves as a crucial building block for the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and various pharmacologically active molecules. Its unique electronic and photophysical properties make it an area of ongoing research interest. This document provides a detailed experimental protocol for the synthesis of this compound via the N-alkylation of carbazole, a common and effective method. The protocol is intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Principle

The synthesis of this compound is typically achieved through the N-methylation of carbazole. This reaction involves the deprotonation of the nitrogen atom in the carbazole ring by a base, followed by a nucleophilic substitution reaction with a methylating agent.

Chemical Equation:

C₁₂H₉N + CH₃I + KOH → C₁₃H₁₁N + KI + H₂O

Experimental Protocol

This protocol details the synthesis of this compound from carbazole and methyl iodide using potassium hydroxide as a base and acetone as the solvent.

Materials and Reagents:

-

Carbazole

-

Methyl Iodide (CH₃I)

-

Potassium Hydroxide (KOH)

-

Acetone (anhydrous)

-

Distilled Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Column for chromatography

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (e.g., 5.0 g) in anhydrous acetone (100 mL).

-

Addition of Base: To the stirring solution, add powdered potassium hydroxide (e.g., 2.5 g). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carbazole anion.

-

Addition of Methylating Agent: Slowly add methyl iodide (e.g., 2.5 mL) to the reaction mixture dropwise using a dropping funnel.

-

Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the resulting residue, add distilled water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers in a separatory funnel and wash with distilled water (2 x 50 mL) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.[1][2] Alternatively, recrystallization from ethanol or petroleum ether can be employed for purification.[1][2]

-

-

Characterization:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Carbazole | 5.0 g |

| Potassium Hydroxide | 2.5 g |

| Methyl Iodide | 2.5 mL |

| Solvent | |

| Acetone (anhydrous) | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 3-4 hours |

| Purification | |

| Chromatography Eluent | Hexane:Ethyl Acetate (e.g., 9:1) |

| Product Characterization | |

| Physical Appearance | White crystalline powder[4] |

| Melting Point (Literature) | 90-92 °C[1][3] |

| Molecular Formula | C₁₃H₁₁N[1][5] |

| Molecular Weight | 181.24 g/mol [1][5] |

Safety Precautions

-

Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.

-

Conduct all operations in a well-ventilated laboratory fume hood.

Experimental Workflow

References

Application Notes and Protocols for 9-Methylcarbazole as a Hole Transport Layer in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the utilization of 9-Methylcarbazole (9-MC) as a hole transport layer (HTL) in the fabrication of Organic Light-Emitting Diodes (OLEDs). While this compound is a foundational carbazole derivative, detailed performance data for its specific use as a primary HTL is not extensively documented in publicly available literature. The following protocols and data are based on established procedures for similar carbazole-based materials and serve as a strong starting point for research and development.

Introduction to this compound in OLEDs

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting due to their high contrast, vibrant colors, and flexibility. The performance of an OLED is highly dependent on the efficiency of its constituent layers. The hole transport layer (HTL) plays a crucial role in facilitating the transport of positive charge carriers (holes) from the anode to the emissive layer, while also blocking electrons, thereby enhancing recombination efficiency within the emissive layer.

Carbazole derivatives are widely recognized for their excellent hole-transporting properties, good thermal stability, and high triplet energy, making them suitable for use in OLEDs.[1][2] this compound (9-MC) is a simple yet effective carbazole derivative that can be explored as a cost-effective and efficient HTL material. Its fundamental structure provides the necessary electronic properties for hole transport, making it a valuable material for foundational OLED research and development.[3]

Material Properties of this compound

A thorough understanding of the material properties of this compound is essential for designing and fabricating efficient OLED devices.

| Property | Value |

| Chemical Name | 9-Methyl-9H-carbazole |